1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenyl and cyclohexyl groups. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates with reagents like PhSH (thiophenol) followed by selective intramolecular cyclization can yield the desired piperazine derivative .
Industrial production methods often involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . This process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Piperazine derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: In the pharmaceutical industry, it serves as an intermediate in the production of various drugs.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets. It is known to bind to receptors in the central nervous system, such as the NMDA (N-methyl-D-aspartate) receptor . This binding inhibits the receptor’s activity, leading to effects such as analgesia and sedation. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine can be compared to other piperidine and piperazine derivatives:
Phencyclidine (PCP): Both compounds share a similar structure and mechanism of action, binding to the NMDA receptor.
Ketamine: Another NMDA receptor antagonist, ketamine, has similar pharmacological effects but differs in its chemical structure.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C27H37N3 |
---|---|
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
1-phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C27H37N3/c1-3-7-23(8-4-1)24-11-13-26(14-12-24)28-17-15-27(16-18-28)30-21-19-29(20-22-30)25-9-5-2-6-10-25/h1-10,24,26-27H,11-22H2 |
InChI-Schlüssel |
PSYGAJJEDFKFIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.